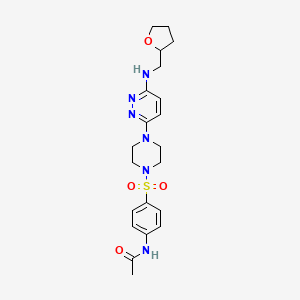
N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H28N6O4S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functional Group Reactions
Research on compounds with similar structural features, such as piperazinyl, pyridazin-3-yl, and sulfonyl phenyl groups, has led to advancements in organic synthesis methods and the development of novel heterocyclic compounds. For instance, electrophilic amination techniques have been employed for the efficient preparation of orthogonally diprotected alpha-hydrazino acids and derivatives, providing a basis for the synthesis of complex molecules including piperazic acid derivatives (Jean-Christophe Hannachi et al., 2004). Additionally, the exploration of sulfonamide derivatives has shown potential in antimalarial activities and their properties have been characterized through computational calculations and molecular docking studies, indicating their relevance in drug design (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antimicrobial and Antifungal Applications
Compounds featuring similar structural motifs have been synthesized and evaluated for their antimicrobial and antifungal activities. Research into novel isoxazole-based heterocycles incorporating a sulfamoyl moiety has shown promising results in vitro, highlighting the potential for developing new antimicrobial agents (E. Darwish et al., 2014). Such studies underscore the importance of structural analogs in discovering new therapeutic options.
Properties
IUPAC Name |
N-[4-[4-[6-(oxolan-2-ylmethylamino)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-16(28)23-17-4-6-19(7-5-17)32(29,30)27-12-10-26(11-13-27)21-9-8-20(24-25-21)22-15-18-3-2-14-31-18/h4-9,18H,2-3,10-15H2,1H3,(H,22,24)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKXITWNPRHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
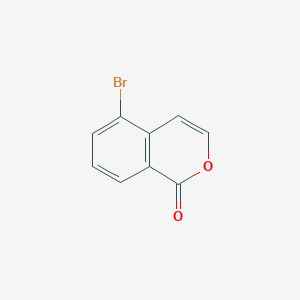
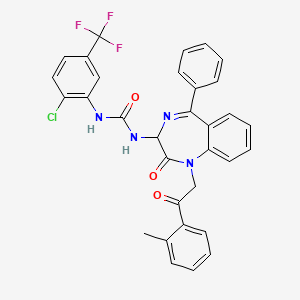
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
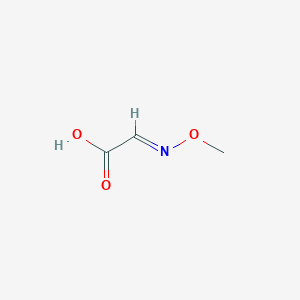
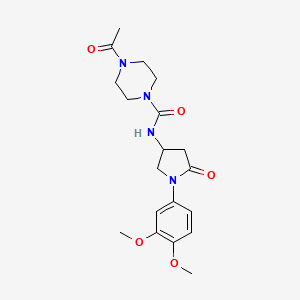
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)
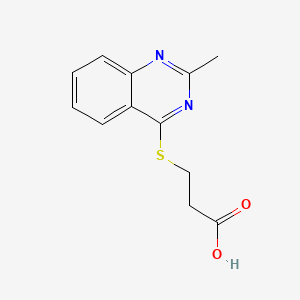
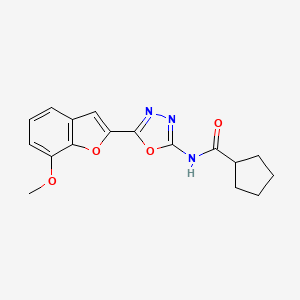
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
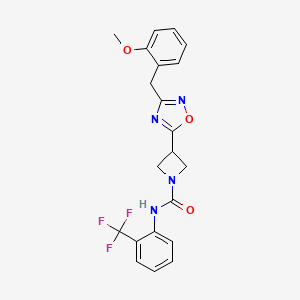
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)
